molecular formula C63H107N23O16S B12317731 H-Gln-arg-pro-arg-leu-ser-his-lys-gly-pro-met-pro-ala-OH

H-Gln-arg-pro-arg-leu-ser-his-lys-gly-pro-met-pro-ala-OH

Cat. No.: B12317731
M. Wt: 1474.7 g/mol
InChI Key: PZJZONZEQDOQAZ-UHFFFAOYSA-N
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Description

The compound H-Gln-arg-pro-arg-leu-ser-his-lys-gly-pro-met-pro-ala-OH is a peptide consisting of a sequence of amino acids Each amino acid in the sequence contributes to the overall structure and function of the peptide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gln-arg-pro-arg-leu-ser-his-lys-gly-pro-met-pro-ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Gln-arg-pro-arg-leu-ser-his-lys-gly-pro-met-pro-ala-OH: can undergo various chemical reactions, including:

    Oxidation: Certain amino acids, such as methionine, can be oxidized.

    Reduction: Disulfide bonds between cysteine residues can be reduced.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Specific amino acid derivatives and coupling agents like HBTU or DIC.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

H-Gln-arg-pro-arg-leu-ser-his-lys-gly-pro-met-pro-ala-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific diseases.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of H-Gln-arg-pro-arg-leu-ser-his-lys-gly-pro-met-pro-ala-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, triggering a cascade of biochemical events that lead to its observed effects. The exact pathways and targets depend on the specific context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

  • H-Gln-arg-pro-arg-leu-ser-his-lys-gly-pro-met-pro-phe-OH
  • H-Gln-arg-pro-arg-leu-ser-his-lys-gly-pro-met-pro-tyr-OH
  • H-Gln-arg-pro-arg-leu-ser-his-lys-gly-pro-met-pro-val-OH

Uniqueness

H-Gln-arg-pro-arg-leu-ser-his-lys-gly-pro-met-pro-ala-OH: is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C63H107N23O16S

Molecular Weight

1474.7 g/mol

IUPAC Name

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[1-[5-(diaminomethylideneamino)-2-[(2,5-diamino-5-oxopentanoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C63H107N23O16S/c1-34(2)28-42(81-52(92)39(13-7-22-72-62(67)68)78-58(98)47-17-11-26-86(47)59(99)40(14-8-23-73-63(69)70)79-50(90)37(65)18-19-48(66)88)53(93)83-44(32-87)55(95)82-43(29-36-30-71-33-75-36)54(94)77-38(12-5-6-21-64)51(91)74-31-49(89)84-24-9-15-45(84)57(97)80-41(20-27-103-4)60(100)85-25-10-16-46(85)56(96)76-35(3)61(101)102/h30,33-35,37-47,87H,5-29,31-32,64-65H2,1-4H3,(H2,66,88)(H,71,75)(H,74,91)(H,76,96)(H,77,94)(H,78,98)(H,79,90)(H,80,97)(H,81,92)(H,82,95)(H,83,93)(H,101,102)(H4,67,68,72)(H4,69,70,73)

InChI Key

PZJZONZEQDOQAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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